5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid

Description

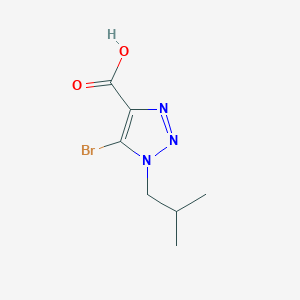

5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid is a halogenated triazole derivative characterized by a bromine atom at position 5, an isobutyl group at position 1, and a carboxylic acid moiety at position 3. This compound belongs to the 1,2,3-triazole family, which is widely studied for its diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula |

C7H10BrN3O2 |

|---|---|

Molecular Weight |

248.08 g/mol |

IUPAC Name |

5-bromo-1-(2-methylpropyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C7H10BrN3O2/c1-4(2)3-11-6(8)5(7(12)13)9-10-11/h4H,3H2,1-2H3,(H,12,13) |

InChI Key |

FBGNIYVWZLCVBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=C(N=N1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,3-triazole with bromine and isobutyl bromide under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed

Major Products Formed

Substitution Products: Various substituted triazoles depending on the nucleophile used.

Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

Reduction Products: Reduced triazoles with hydrogenated functionalities

Scientific Research Applications

5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The presence of the bromine atom and the carboxylic acid group enhances its binding affinity and specificity. The triazole ring structure allows for versatile interactions with various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their properties:

*GP (Growth Percentage) values indicate inhibition of cancer cell growth; higher values denote stronger activity.

Key Observations:

- Substituent Effects on Bioactivity : The introduction of heterocyclic groups (e.g., thiazol-2-yl in ) or electron-withdrawing groups (e.g., CF₃ in ) enhances antitumor activity. The bromine atom in the target compound may similarly improve binding to biological targets but requires empirical validation.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s molecular weight (~296 g/mol, estimated) is comparable to , suggesting similar solubility profiles (likely soluble in polar aprotic solvents like DMSO).

- Acidity : The carboxylic acid group (predicted pKa ~2.5 based on ) facilitates salt formation, improving bioavailability.

Biological Activity

5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₀BrN₃O₂

- Molecular Weight : 260.09 g/mol

- CAS Number : 1783693-61-7

- Physical Form : Solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Triazole compounds are known for their ability to inhibit enzymes and modulate receptor activity.

Enzyme Inhibition

Triazoles typically exhibit enzyme inhibition properties. For instance, they can inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs and potential therapeutic effects in certain conditions.

Antimicrobial Activity

Triazole derivatives have been studied for their antimicrobial properties. Research indicates that compounds like 5-Bromo-1-isobutyl-1H-1,2,3-triazole derivatives can exhibit antifungal activity by disrupting cell membrane integrity or inhibiting biosynthetic pathways in fungi.

Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives against Candida species. The results indicated that 5-Bromo-1-isobutyl-1H-1,2,3-triazole derivatives demonstrated significant antifungal activity with minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 µg/mL against resistant strains .

Study 2: Anticancer Properties

In a preclinical study assessing the anticancer properties of triazole compounds, it was found that 5-Bromo-1-isobutyl-1H-1,2,3-triazole derivatives inhibited the proliferation of cancer cell lines (e.g., MCF7 and HeLa) with IC50 values in the micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.